L-aziridine-2-carboxylicacidlithiumsalt
CAS No.:
Cat. No.: VC17581086
Molecular Formula: C3H4LiNO2
Molecular Weight: 93.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H4LiNO2 |
|---|---|
| Molecular Weight | 93.0 g/mol |
| IUPAC Name | lithium;aziridine-2-carboxylate |
| Standard InChI | InChI=1S/C3H5NO2.Li/c5-3(6)2-1-4-2;/h2,4H,1H2,(H,5,6);/q;+1/p-1 |
| Standard InChI Key | ZGQWDLXRNCMIHH-UHFFFAOYSA-M |
| Canonical SMILES | [Li+].C1C(N1)C(=O)[O-] |
Introduction
Structural and Chemical Characteristics
L-Aziridine-2-carboxylic acid lithium salt consists of a strained aziridine ring (C₂NH) with a carboxylate group (-COO⁻) at the C2 position and a lithium cation (Li⁺) balancing the charge. The three-membered ring imposes significant angle strain (≈60° bond angles), driving its propensity for ring-opening reactions. The L-configuration at the C2 carbon ensures chirality, which is critical for enantioselective applications. Spectroscopic analyses, including ¹H-NMR and ¹³C-NMR, reveal distinct shifts for the ring protons (δ 2.8–3.5 ppm) and carboxylate carbon (δ 170–175 ppm), consistent with its polarized electronic structure .
The lithium ion coordinates with the carboxylate oxygen, forming a tight ion pair that stabilizes the compound in solution. This interaction also modulates reactivity; for example, the lithiated species exhibits enhanced nucleophilicity at the nitrogen atom compared to free aziridine derivatives .
Synthesis Methodologies
Modified Wenker Synthesis
The classical Wenker synthesis, which converts β-amino alcohols to aziridines via sulfate ester intermediates, was adapted for aziridine carboxylates. Nakagawa’s modification employs serine or threonine derivatives as starting materials (Scheme 1). Treatment with trityl chloride (TrtCl) protects the amine, followed by sulfonation with tosyl chloride (TosCl). Cyclization under basic conditions (NEt₃, THF) yields N-trityl-protected aziridine-2-carboxylates, which are deprotected using trifluoroacetic acid (TFA) .
Key steps:
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Amino acid protection: TrtCl selectively shields the α-amino group.
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Sulfonation: TosCl converts the β-hydroxyl group into a leaving group.
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Cyclization: Intramolecular displacement forms the aziridine ring.
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Deprotection: TFA cleaves the trityl group without ring opening.
This method achieves enantiomeric excess (e.e.) >95% but requires multi-step purification .
Sharpless Asymmetric Epoxidation Route
Sharpless asymmetric epoxidation of α,β-unsaturated esters provides enantiomerically enriched epoxides, which are transformed into aziridines via azide intermediates (Scheme 2). Ethyl (E)-3-phenylglycidate undergoes stereospecific azidolysis with sodium azide (NaN₃), yielding trans-azido alcohols. Staudinger reaction with triphenylphosphine (PPh₃) generates iminophosphoranes, which cyclize to aziridines upon heating .
Advantages:
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High stereocontrol (e.e. >98%).
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Broad substrate scope for aromatic and aliphatic substituents.
Limitations:
Comparative Synthesis Routes
| Method | Starting Material | Key Reagents | Yield (%) | e.e. (%) |
|---|---|---|---|---|
| Modified Wenker | Serine/Threonine | TrtCl, TosCl | 60–75 | >95 |
| Sharpless Epoxidation | α,β-Unsaturated esters | NaN₃, PPh₃ | 50–70 | >98 |
| Darzens Condensation | Chloroacetates | NaH, Aldehydes | 40–55 | Racemic |
Reactivity and Ring-Opening Mechanisms
Nucleophilic Ring Opening
The strained aziridine ring undergoes regioselective cleavage with nucleophiles (Nu⁻), influenced by the lithium carboxylate’s electronic effects. In polar solvents (e.g., DMF, THF), nucleophiles attack the less substituted carbon (C3), yielding β-substituted alanine derivatives (Fig. 1A). For example:
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Thiols: Produce β-thioalanines (e.g., with PhSH, 85% yield).
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Amines: Form β-amino acids (e.g., with benzylamine, 78% yield) .
Under acidic conditions (e.g., HCl/MeOH), protonation at nitrogen directs nucleophiles to C2, generating α-substituted products (Fig. 1B). This pathway is exploited to synthesize α-hydroxy-β-amino acids via oxirane intermediates .
Lewis Acid-Catalyzed Reactions
Boron trifluoride (BF₃) coordinates with the carboxylate, polarizing the aziridine ring and enabling stereospecific openings. For instance, BF₃-mediated reaction with Grignard reagents (RMgX) delivers β-alkylalanines with retention of configuration (d.r. >9:1) .
Applications in Organic Synthesis
β-Amino Acid Production
L-Aziridine-2-carboxylic acid lithium salt serves as a linchpin for synthesizing enantiopure β-amino acids, which are pivotal in peptidomimetics and foldamers. Ring-opening with ammonia or primary amines affords β²- and β³-amino acids, respectively (Scheme 3). These compounds exhibit enhanced metabolic stability compared to α-amino acids, making them valuable in drug design .
Enzyme Inhibitors
The compound’s ability to alkylate cysteine residues underpins its use in designing protein disulfide isomerase (PDI) inhibitors. For example, derivatives bearing electrophilic warheads (e.g., Michael acceptors) selectively modify PDI’s active-site cysteines, disrupting thrombus formation in in vitro models .
Chiral Ligands and Catalysts
Lithium-mediated deprotonation generates aziridinyl anions, which coordinate transition metals (e.g., Cu, Pd) to form asymmetric catalysts. These complexes facilitate enantioselective additions to ketones and imines, achieving e.e. values up to 99% .
Structural Analogues and Functional Derivatives
| Compound | Structure | Key Feature | Application |
|---|---|---|---|
| Aziridine-2,3-dicarboxylic acid | Two carboxylates | Chelating agent for metal ions | MRI contrast agents |
| N-Trityl-aziridine-2-carboxylate | Protected amine | Intermediate in peptide synthesis | Solid-phase peptide coupling |
| 3-Phenylaziridine-2-carboxylate | Aromatic substituent | Enhanced ring stability | Building block for kinase inhibitors |
Challenges and Future Directions
Despite its versatility, the compound’s sensitivity to moisture and strong acids limits large-scale applications. Recent efforts focus on developing robust protecting groups (e.g., silyl ethers) and flow-chemistry protocols to enhance practicality. Additionally, computational studies aim to predict regioselectivity in ring-opening reactions, reducing experimental screening .
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